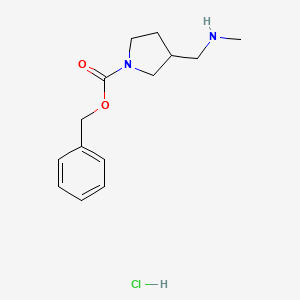
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-((methylamino)methyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methylamino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Biological Activity
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O2
- CAS Number : 1353971-26-2
- Molecular Weight : 234.29 g/mol
The compound features a pyrrolidine ring substituted with a benzyl group and a methylamino group, which contributes to its unique biological properties. The synthesis typically involves the reaction of benzyl chloroformate with 3-(methylamino)pyrrolidine in the presence of a base like triethylamine.
This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:
- Receptor Binding : The compound can bind to various receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic processes and cellular functions.
The specific pathways involved can vary depending on the biological context and the structural characteristics of the compound .
Antimicrobial Properties
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate | 0.0039 - 0.025 | S. aureus, E. coli |
| Sodium pyrrolidide | Varies | Various bacteria |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. In studies involving triple-negative breast cancer cell lines, it demonstrated a reduction in cell viability by approximately 55% after treatment with a concentration of 10 μM over three days .
Case Studies
- Antibacterial Activity Evaluation :
- Antitumor Research :
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15-9-13-7-8-16(10-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H |
InChI Key |
RGCHNKJJLVEILI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(C1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















